2-amino-N,N-dimethylbenzamide hydrochloride
Description
2-Amino-N,N-dimethylbenzamide hydrochloride (CAS: 1081834-96-9) is an aromatic amide derivative with the molecular formula C₉H₁₃ClN₂O and a molecular weight of 200.67 g/mol . It features a benzamide core substituted with an amino group at the 2-position and dimethylamine as the N-alkyl substituent. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of α₁-adrenergic receptor antagonists. For instance, it serves as a precursor in reactions with bromo-3-chloropropane to form intermediates for bioactive molecules targeting hypertension and prostate disorders . Its structural versatility, including hydrogen-bonding capabilities and planar aromaticity, makes it valuable in drug design and crystallography studies.
Properties
IUPAC Name |
2-amino-N,N-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11(2)9(12)7-5-3-4-6-8(7)10;/h3-6H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDPTOJYZYZLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dimethylbenzamide hydrochloride typically involves the reaction of 2-nitro-N,N-dimethylbenzamide with a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. The reaction conditions usually include heating the mixture to reflux for several hours to ensure complete reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-dimethylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Organic Synthesis
2-Amino-N,N-dimethylbenzamide hydrochloride serves as a building block in organic synthesis. It is used in the preparation of various derivatives and complex molecules through reactions such as:
- Acylation : The compound can participate in acylation reactions to form more complex amides.
- Substitution Reactions : It can undergo nucleophilic substitution, making it useful in synthesizing substituted benzamides.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Acid chlorides, base | Formation of substituted amides |
| Nucleophilic Substitution | Alkyl halides, base (e.g., NaOH) | N-alkylated products |
Biological Applications
This compound has been investigated for its biological activities, particularly in the context of enzyme kinetics and protein-ligand interactions.
- Enzyme Inhibition Studies : It has been used to study the inhibition mechanisms of certain enzymes, providing insights into drug design.
- Proteomics Research : The compound is employed in proteomics for tagging and analyzing proteins due to its reactive amine group.
Pharmaceutical Development
This compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or selectivity.
Case Studies
-
Enzyme Kinetics Study :
- A study demonstrated that this compound acts as an inhibitor for a specific enzyme involved in metabolic pathways. The kinetic parameters were analyzed using Lineweaver-Burk plots, revealing competitive inhibition characteristics.
-
Synthesis of Bioactive Compounds :
- Research highlighted the use of this compound in synthesizing novel benzamide derivatives with enhanced anti-inflammatory properties. The derivatives were tested in vitro for their efficacy against inflammatory markers.
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
Physicochemical Properties
- Solvent Effects on Rotational Barriers : In N,N-dimethylbenzamides, solvent polarity correlates with C=O ¹³C NMR chemical shifts and rotational barriers (ΔG‡). Polar solvents stabilize resonance structures, increasing rotational barriers—a property critical for conformational stability in drug design .
- Crystal Packing: The chlorine substituent in 2-amino-6-chloro-N-methylbenzamide induces a dihedral angle of 68.39° between the benzene ring and amide group, promoting layered hydrogen-bonded networks . In contrast, the unsubstituted this compound may exhibit greater planarity, enhancing π-π stacking.
Biological Activity
Overview
2-Amino-N,N-dimethylbenzamide hydrochloride is an organic compound with the molecular formula C9H13ClN2O. It is a derivative of benzamide characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
- Molecular Weight : 188.67 g/mol
- CAS Number : 6526-66-5
- Chemical Structure : The compound features an ortho-substituted aminobenzene structure, which plays a crucial role in its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It exhibits enzyme inhibition by binding to either the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential therapeutic effects, particularly in the treatment of various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. For instance:
- Inhibition of Protein Kinases : The compound has shown efficacy in inhibiting certain protein kinases, which are critical in signaling pathways associated with cancer progression.
- Impact on Enzyme Activity : By binding to enzymes, it alters their activity, which can lead to reduced cell proliferation in cancer cells.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial enzymes, potentially disrupting their function and leading to bacterial cell death.
Case Study: Cancer Treatment
In a study focusing on the anti-cancer properties of this compound, researchers found that:
- Cell Line Testing : The compound was tested on various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM.
- Mechanistic Insights : The study revealed that the compound induces apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further research is needed to establish comprehensive safety profiles for human use .
Q & A
Q. Q. How can isotopic labeling (e.g., C, N) aid in tracking metabolic pathways of this compound?
- Methodological Answer : Synthesize C-labeled dimethyl groups via reductive amination with C-formaldehyde. Use LC-MS/MS to trace metabolites in hepatocyte incubations. Quantify isotopic patterns (e.g., M+1, M+2 peaks) to identify oxidative demethylation pathways .
Data Contradiction Analysis
Q. Q. How to reconcile discrepancies in reported IC values for kinase inhibition across studies?
- Methodological Answer : Variability may stem from assay temperature (25°C vs. 37°C) or ATP concentrations (1 mM vs. 100 µM). Standardize protocols using the ADP-Glo™ Kinase Assay and validate with a reference inhibitor (e.g., staurosporine). Statistical meta-analysis (e.g., Forest plots) identifies outliers .
Q. Why do solubility studies report conflicting results in phosphate-buffered saline (PBS) vs. simulated gastric fluid?
- Methodological Answer : PBS (pH 7.4) may precipitate the free base, while gastric fluid (pH 1.2) retains solubility via protonation. Conduct equilibrium solubility studies using shake-flask method with HPLC quantification. Adjust ionic strength to mimic physiological conditions .
Experimental Design Tables
Q. Table 1. Comparative Reactivity in Nucleophilic Substitutions
| Reagent | Reaction Rate (k, s) | Steric Hindrance Effect | Reference |
|---|---|---|---|
| Methyl iodide | 0.45 | High (ΔΔG‡ = +2.1 kcal/mol) | |
| Ethyl bromide | 0.78 | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
